molecular formula C11H17NO B13255011 2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol

2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol

Cat. No.: B13255011
M. Wt: 179.26 g/mol
InChI Key: KQKCVIUJSADYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol is a chemical compound with the molecular formula C11H17NO. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a dimethylphenyl group attached to an aminoethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol typically involves the reaction of 2,6-dimethylbenzyl chloride with ethanolamine. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions include:

    Temperature: Room temperature

    Solvent: Ethanol or methanol

    Reaction Time: Several hours

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aminoethanol derivatives.

Scientific Research Applications

2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,6-Dichlorophenyl)methyl]amino}ethan-1-ol
  • 2-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol
  • 2-{[(2,6-Dimethylphenyl)methyl]amino}butan-1-ol

Uniqueness

2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-[(2,6-dimethylphenyl)methylamino]ethanol

InChI

InChI=1S/C11H17NO/c1-9-4-3-5-10(2)11(9)8-12-6-7-13/h3-5,12-13H,6-8H2,1-2H3

InChI Key

KQKCVIUJSADYGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CNCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.